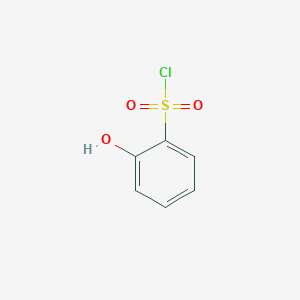

2-Hydroxybenzene-1-sulfonyl chloride

Description

Structure

3D Structure

Properties

CAS No. |

165661-52-9 |

|---|---|

Molecular Formula |

C6H5ClO3S |

Molecular Weight |

192.62 g/mol |

IUPAC Name |

2-hydroxybenzenesulfonyl chloride |

InChI |

InChI=1S/C6H5ClO3S/c7-11(9,10)6-4-2-1-3-5(6)8/h1-4,8H |

InChI Key |

VUGOTOYGNLHWPK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)O)S(=O)(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydroxybenzene 1 Sulfonyl Chloride and Its Structural Analogues

Classical and Established Routes for Arenesulfonyl Chloride Synthesis

Traditional methods for the preparation of arenesulfonyl chlorides, including the target compound 2-hydroxybenzene-1-sulfonyl chloride, have been the bedrock of industrial and laboratory synthesis for decades. These routes typically involve direct chlorosulfonation, conversion from sulfonic acids, or oxidative chlorination of sulfur-functionalized precursors.

Direct Electrophilic Chlorosulfonation of Phenolic Aromatic Systems

Direct chlorosulfonation is a widely employed method for introducing a sulfonyl chloride group onto an aromatic ring. nih.gov In the context of phenolic systems, this electrophilic aromatic substitution reaction typically utilizes chlorosulfonic acid (ClSO₃H) as the sulfonating agent. mdpi.comrsc.org

The reaction of a phenol (B47542) with chlorosulfonic acid proceeds via an SE2 mechanism. mdpi.com At lower temperatures, chlorosulfonic acid can generate the electrophile SO₂Cl⁺, which then attacks the electron-rich aromatic ring of the phenol. stackexchange.com The hydroxyl group of the phenol is a strong activating group, directing the incoming electrophile primarily to the ortho and para positions. The regioselectivity of the reaction can be influenced by temperature; for instance, in the sulfonation of phenol with concentrated sulfuric acid, the ortho-isomer is favored at room temperature, while the para-isomer predominates at 100°C. youtube.com This temperature dependence is attributed to the formation of a hydrogen bond between the hydroxyl group and the sulfonic acid group in the ortho position, which is more stable at lower temperatures. youtube.com

A general industrial process for producing arylsulfonyl chlorides involves a two-step, one-pot reaction starting from an arene and chlorosulfuric acid. wikipedia.org The initial reaction forms a sulfonic acid intermediate, which is then further reacted with chlorosulfuric acid to yield the desired sulfonyl chloride. wikipedia.org For phenolic compounds, the synthesis of 5-acetyl-2-hydroxybenzene-1-sulfonyl chloride is achieved by reacting 5-acetyl-2-hydroxybenzene with chlorosulfonic acid under controlled temperature conditions.

However, the use of chlorosulfonic acid is not without its challenges. It is a hazardous and highly reactive reagent, and the strongly acidic conditions can lead to limitations in substrate scope and potential side reactions. nih.govrsc.org

Conversion Pathways from Sulfonic Acids and Sulfonate Salts

An alternative to direct chlorosulfonation is the conversion of pre-existing sulfonic acids or their corresponding salts into sulfonyl chlorides. This two-step approach involves the initial sulfonation of the aromatic ring followed by chlorination of the resulting sulfonic acid.

Arenesulfonic acids can be converted to their corresponding sulfonyl chlorides using various chlorinating agents, with thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) being common choices. wikipedia.orgresearchgate.net For example, benzenesulfonic acid can be chlorinated with thionyl chloride to produce benzenesulfonyl chloride. wikipedia.org Similarly, 1-nitro-10H-phenoxazine-3-sulfonic acid has been converted to its sulfonyl chloride using phosphorus oxychloride. researchgate.net

The use of milder reagents has also been explored. For instance, a mixture of a nitrate (B79036) salt and chlorotrimethylsilane (B32843) can effectively convert sulfonic acids to sulfonyl chlorides. organic-chemistry.org Other reported methods include the use of cyanuric chloride or a combination of trichloroacetonitrile (B146778) and triphenylphosphine. researchgate.net

The conversion of sulfonate salts, such as sodium benzenesulfonate, to sulfonyl chlorides can be achieved using reagents like phosphorus pentachloride. wikipedia.org This pathway offers an alternative starting point for the synthesis, particularly when the sulfonate salt is readily available.

Oxidative Chlorination of Thio-functionalized Phenols (e.g., Thiols, Disulfides)

The oxidative chlorination of sulfur-containing precursors, such as thiols and disulfides, provides another important route to arenesulfonyl chlorides. nih.govdurham.ac.uk This method avoids the use of highly acidic conditions associated with direct chlorosulfonation.

Various oxidizing and chlorinating agent combinations have been developed for this transformation. A common and hazardous method involves the use of chlorine water. researchgate.net Milder and more manageable reagents have since been developed. For instance, N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid can oxidize thiols to sulfonyl chlorides in good yields. organic-chemistry.org Kinetic studies on the chlorination of thiophenols with NCS have revealed a complex mechanism involving the initial slow formation of a sulfenyl chloride, which then reacts with the starting thiol to generate a disulfide and HCl. The HCl then catalyzes the release of Cl₂ from NCS, which is the dominant chlorinating agent. ed.ac.ukacs.org

Other effective reagent systems for the oxidative chlorination of thiols and disulfides include:

Hydrogen peroxide in the presence of zirconium tetrachloride. organic-chemistry.org

A mixture of a nitrate salt and chlorotrimethylsilane. organic-chemistry.org

Trichloroisocyanuric acid (TCCA) and NCS. researchgate.net

Sodium chlorite (B76162) (NaClO₂). organic-chemistry.org

An environmentally benign approach utilizes ammonium (B1175870) nitrate and an aqueous solution of HCl with oxygen as the terminal oxidant for the metal-free synthesis of sulfonyl chlorides from thiols. rsc.org

Advancements in Green Chemistry Syntheses of Sulfonyl Chlorides

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly methods for chemical synthesis. This trend has led to the emergence of novel approaches for the preparation of sulfonyl chlorides that minimize waste, avoid hazardous reagents, and operate under milder conditions.

Aqueous-Phase Reaction Protocols for Environmentally Benign Production

The use of water as a solvent in organic synthesis is a key principle of green chemistry. Aqueous-phase synthesis of arylsulfonyl chlorides offers several advantages, including improved safety, reduced environmental impact, and often simplified product isolation.

A notable example is the preparation of arylsulfonyl chlorides from diazonium salts in aqueous acidic conditions. acs.orgresearchgate.net This modified Sandmeyer reaction utilizes copper salts (preferably CuCl) and thionyl chloride as a source of sulfur dioxide. acs.orgresearchgate.net This method has proven successful for a range of electron-deficient and electron-neutral aryl substrates. acs.orgresearchgate.net A significant benefit of this aqueous process is that the resulting arylsulfonyl chlorides, being sparingly soluble in water, often precipitate directly from the reaction mixture in high yield and purity, thus avoiding the need for extensive workup and purification. acs.orgresearchgate.net This contrasts with traditional methods that often require the use of organic solvents like acetic acid and stringent exclusion of water. acs.orgresearchgate.net

However, the presence of water can also be detrimental, as it can lead to the hydrolysis of the sulfonyl chloride product back to the corresponding sulfonic acid. acs.org The success of the aqueous method often relies on the rapid precipitation of the product before significant hydrolysis can occur. researchgate.net

Photocatalytic and Transition-Metal-Free Approaches for Enhanced Sustainability

Photocatalysis and transition-metal-free reactions represent cutting-edge strategies for sustainable chemical synthesis. These methods often proceed under mild conditions, such as room temperature and visible light irradiation, and can offer high selectivity and functional group tolerance. acs.orgnih.gov

A heterogeneous, transition-metal-free photocatalyst, potassium poly(heptazine imide) (K-PHI), has been successfully employed to produce sulfonyl chlorides from arenediazonium salts. acs.orgnih.govresearchgate.net This method utilizes visible light and operates at room temperature, affording yields of 50–95%. acs.orgnih.govresearchgate.net The reaction is tolerant of a wide range of functional groups, including halides, esters, nitro, and cyano groups, making it a versatile alternative to the classical Meerwein chlorosulfonylation. acs.orgnih.gov The in situ generation of SO₂ and HCl from the hydrolysis of thionyl chloride is a key feature of this process. acs.orgnih.gov

Photocatalytic methods have also been developed for the oxidative chlorination of aromatic thiols and arylthioacetates to sulfonyl chlorides. acs.orgnih.gov Furthermore, the synthesis of β-hydroxysulfones has been achieved through a visible-light-mediated atom transfer radical addition (ATRA)-like process, starting from sulfonyl chlorides and styrenes. acs.org

Transition-metal-free approaches are also gaining prominence. An acid-mediated coupling of thiols and thioethers with diaryliodonium salts provides a metal-free route to aryl sulfides. organic-chemistry.org While not directly producing sulfonyl chlorides, this highlights the trend towards avoiding transition metals in related sulfur chemistry. The development of metal-free methods for the synthesis of acylsulfonamides from sodium organosulfinates and hydroxamic acids using an organic photocatalyst further underscores the potential of these sustainable approaches. nih.gov

Implementation of Sustainable Reagent and Solvent Systems

The synthesis of sulfonyl chlorides has traditionally relied on harsh reagents and organic solvents. rsc.org However, significant progress has been made in developing environmentally benign methodologies that prioritize sustainability without compromising efficiency. These green chemistry approaches focus on using less toxic reagents, aqueous solvent systems, and recyclable byproducts. organic-chemistry.orgresearchgate.net

One prominent sustainable method involves the oxyhalogenation of thiols and disulfides using Oxone (potassium peroxymonosulfate) in combination with a halide source like potassium chloride (KCl) in water. rsc.org This system avoids volatile and corrosive reagents, offering high yields of sulfonyl chlorides at room temperature. rsc.org Another innovative approach utilizes N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts. organic-chemistry.orgresearchgate.net This method is advantageous due to its mild reaction conditions and the use of odorless starting materials. organic-chemistry.org A key sustainable feature is the ability to recover the succinimide (B58015) byproduct from the aqueous phase and recycle it back into the reagent NCS using sodium hypochlorite, significantly reducing waste. organic-chemistry.orgresearchgate.net

Alternative green methods have been developed from different precursors. The reaction of sulfonyl hydrazides with NCS or N-bromosuccinimide (NBS) provides a mild and efficient route to sulfonyl chlorides and bromides. nih.gov This transformation is often clean, highly selective, and produces excellent yields, avoiding the toxic and corrosive reagents used in traditional protocols. nih.gov Furthermore, the combination of hydrogen peroxide (H₂O₂) and zirconium tetrachloride (ZrCl₄) has been reported as a highly efficient system for the direct oxidative conversion of thiols into sulfonyl chlorides. organic-chemistry.org This method is notable for its extremely short reaction times, mild conditions, and the generation of water as the only theoretical byproduct, making it an environmentally attractive option. organic-chemistry.org

| Method | Key Reagents | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Oxyhalogenation | Oxone, KCl | Water | Uses water as solvent; avoids harsh and corrosive reagents. | rsc.org |

| NCS Chlorosulfonation | N-Chlorosuccinimide (NCS), S-Alkylisothiourea salts | Acetonitrile (B52724)/Water | Recyclable byproduct (succinimide); mild conditions; odorless starting materials. | organic-chemistry.orgresearchgate.net |

| From Sulfonyl Hydrazides | N-Chlorosuccinimide (NCS) | Acetonitrile | Milder alternative to traditional methods; high selectivity and yields. | nih.gov |

| Oxidative Chlorination | H₂O₂, Zirconium tetrachloride (ZrCl₄) | Acetonitrile | Very short reaction times; high yields; water is the only byproduct. | organic-chemistry.org |

Chemo- and Regioselective Synthesis of Functionalized this compound Derivatives

The synthesis of specifically functionalized derivatives of this compound requires precise control over the reaction's chemo- and regioselectivity. This involves directing incoming functional groups to specific positions on the aromatic ring and selectively modifying existing groups without unintended side reactions.

The regiochemical outcome of electrophilic aromatic substitution on a phenol ring is dictated by the directing effects of the substituents present. The hydroxyl (-OH) group is a strongly activating ortho-, para-director, while the sulfonyl chloride (-SO₂Cl) group is a deactivating meta-director. When synthesizing substituted 2-hydroxybenzene-1-sulfonyl chlorides, the primary strategy involves performing the chlorosulfonation on an already substituted phenol.

For instance, the position of the incoming chlorosulfonyl group is determined by the pre-existing substituent on the benzene (B151609) ring. orgsyn.org To synthesize 5-methyl-2-hydroxybenzene-1-sulfonyl chloride, one would start with p-cresol (B1678582) (4-methylphenol). The directing power of the hydroxyl group guides the electrophilic chlorosulfonyl group primarily to the ortho position (C2), which is sterically less hindered than the C6 position. Similarly, starting with a meta-substituted phenol allows for the synthesis of other isomers, with the regioselectivity governed by the combined directing effects of the hydroxyl and the substituent. The synthesis of 2-chloro-6-hydroxybenzene-1-sulfonyl chloride from 2,6-dichlorophenol (B41786) illustrates how the activating effect of the hydroxyl group can direct sulfonation even on a deactivated ring.

Selective functional group interconversion is critical for creating diverse derivatives. This often requires the use of protecting groups to prevent unwanted reactions with the sensitive phenolic hydroxyl or the reactive sulfonyl chloride moiety.

The phenolic hydroxyl group is acidic and nucleophilic, making it incompatible with many organometallic reagents (like Grignards) and susceptible to reaction with electrophiles. To perform modifications on the aromatic ring, the -OH group is often protected, for example, as a methyl or benzyl (B1604629) ether. Once protected, functional groups can be introduced or modified. For instance, a bromo-substituent could be converted to a cyano group via nucleophilic substitution, or a nitro group could be reduced to an amine.

Conversely, to perform reactions at the sulfonyl chloride group, such as the formation of sulfonamides or sulfonate esters, the phenolic hydroxyl must be considered. While reactions with amines can sometimes proceed selectively at room temperature, reactions with other nucleophiles may require protection of the phenol to avoid side reactions. Functional group interconversions like the Finkelstein reaction (converting a chloride to an iodide) or the conversion of hydroxyl groups to halides using reagents like phosphorus tribromide (PBr₃) are standard transformations that can be applied, provided other functional groups are compatible or protected. vanderbilt.edu

Scalable Synthesis and Process Optimization for Academic Research and Preparative Applications

Transitioning the synthesis of this compound from a small laboratory scale to larger preparative quantities requires careful process optimization to ensure safety, efficiency, and reproducibility. Key considerations include reaction conditions, purification methods, and the potential for continuous manufacturing.

For batch processes, which are common in academic research, established procedures like those found in Organic Syntheses provide reliable and scalable protocols. orgsyn.orgorgsyn.org These often include critical details on temperature control, rates of addition, and workup procedures that are essential for success on a larger scale. orgsyn.org For example, controlling the temperature during the addition of chlorosulfonic acid is crucial to prevent the formation of byproducts. orgsyn.org Some modern synthetic methods are explicitly designed with scalability in mind. The synthesis of sulfonyl chlorides from S-alkylisothiourea salts has been demonstrated to be operationally simple and scalable, with straightforward purification. organic-chemistry.org Similarly, the synthesis from sulfonyl hydrazides was successfully scaled up from 0.3 mmol to 6 mmol while maintaining a high yield of 94%. nih.gov

For industrial or large-scale academic applications, continuous flow chemistry offers significant advantages over batch processing. A continuous system using continuous stirred-tank reactors (CSTRs) and automated controls has been developed for the multi-hundred-gram production of aryl sulfonyl chlorides. mdpi.com This approach addresses the hazards of handling heated chlorosulfonic acid through careful equipment selection and process automation. mdpi.com The implementation of flow chemistry can lead to significant improvements in spacetime yield compared to optimized batch conditions. mdpi.com The use of a Design of Experiments (DoE) approach is a powerful tool for systematically optimizing reaction variables such as temperature, reagent stoichiometry, and reaction time to maximize yield and purity in both batch and flow systems. mdpi.comnih.gov

| Parameter | Batch Synthesis Considerations | Continuous Flow Synthesis Advantages | Reference |

|---|---|---|---|

| Scale | Suitable for mg to multi-gram scale. Scale-up can be non-linear. | Ideal for multi-gram to kg scale; offers better consistency. | mdpi.com |

| Safety | Exotherms from large additions can be hazardous; requires careful control. | Small reaction volume at any given time improves heat transfer and safety. | mdpi.com |

| Optimization | Often optimized one variable at a time; DoE can be applied. | Amenable to high-throughput screening and rapid optimization using DoE. | mdpi.comnih.gov |

| Yield | Can be high but may decrease on scale-up due to mixing or heat transfer issues. | Spacetime yield is often significantly higher; improved process control leads to better overall output. | mdpi.com |

Reactivity and Mechanistic Investigations of 2 Hydroxybenzene 1 Sulfonyl Chloride

Intramolecular Cyclization Pathways and Rearrangement Processes

The bifunctional nature of 2-hydroxybenzene-1-sulfonyl chloride, containing both a nucleophilic hydroxyl group and an electrophilic sulfonyl chloride group in an ortho relationship, allows for unique intramolecular reactions.

While the cyclization of this compound itself would lead to a six-membered ring (a δ-sultone), the principles of intramolecular cyclization are well-illustrated by analogous hydroxyalkanesulfonyl chlorides. For example, 2-hydroxyethanesulfonyl chloride readily undergoes intramolecular cyclization to form a transient four-membered cyclic sulfonate ester known as a β-sultone (1,2-oxathietane 2,2-dioxide). cdnsciencepub.comresearchgate.netresearchgate.net

This cyclization is a major pathway for its reactions with water and alcohols and is believed to proceed via a general-base assisted direct cyclization. cdnsciencepub.com The reaction can be promoted by bases that deprotonate the hydroxyl group, turning it into a more potent intramolecular nucleophile. researchgate.net

The resulting β-sultones are highly reactive due to the significant ring strain of the four-membered heterocycle. doi.org They readily undergo nucleophilic ring-opening reactions. researchgate.net Depending on the nucleophile and reaction conditions, the attack can occur at either the carbon or the sulfur atom of the sultone ring. researchgate.net For instance, hydrolysis of β-sultones with a base typically proceeds by attack at the sulfur atom with retention of configuration, while acidic hydrolysis or alcoholysis involves an S_N2 attack at the carbon atom with inversion of configuration. researchgate.net This high reactivity makes them versatile intermediates in organic synthesis. doi.org Analogous intramolecular cyclization of this compound, particularly under basic conditions, could lead to the formation of a benzo-fused δ-sultone. nih.gov

Generation and Trapping of Sulfene Intermediates from α-Hydrogens

The formation of highly reactive sulfene intermediates (R₂C=SO₂) is a characteristic reaction for alkanesulfonyl chlorides that possess at least one α-hydrogen. This process typically occurs via an elimination-addition mechanism, often promoted by a base. The base abstracts an α-hydrogen, leading to the formation of a carbanion which then expels a chloride ion to generate the sulfene.

However, this compound is an arenesulfonyl chloride and, by its structure, lacks α-hydrogens. The sulfonyl chloride moiety is directly attached to the aromatic ring, and there are no hydrogen atoms on a carbon adjacent to the sulfur atom. Consequently, this compound cannot form a sulfene intermediate through the conventional base-induced α-elimination pathway. nih.govresearchgate.net Reactions reported for other sulfonyl chlorides that do contain α-hydrogens, such as trimethylsilylmethanesulfonyl chloride, proceed readily via a sulfene intermediate which can be trapped by various nucleophiles. scispace.com For instance, the reaction of 2-hydroxyethanesulfonyl chloride with tertiary amines has been shown to proceed in part through the formation of hydroxymethylsulfene. researchgate.net This pathway is not available to this compound, and its reactivity is therefore dominated by other mechanistic routes.

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. masterorganicchemistry.com The outcome of these reactions is dictated by the directing effects of the two substituents on the ring: the hydroxyl (-OH) group and the sulfonyl chloride (-SO₂Cl) group.

Hydroxyl (-OH) Group: This is a strongly activating, ortho, para-directing group. It donates electron density to the aromatic ring through resonance, stabilizing the cationic intermediate (the arenium ion or sigma complex) formed during electrophilic attack, particularly when the attack occurs at the ortho and para positions. labxchange.orglibretexts.org

Sulfonyl Chloride (-SO₂Cl) Group: This is a strongly deactivating, meta-directing group. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and slowing down the rate of electrophilic attack. libretexts.org The deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the preferred site of attack relative to the sulfonyl chloride group.

In this compound, these two groups exert competing influences. The powerful activating and ortho, para-directing effect of the hydroxyl group generally dominates the deactivating, meta-directing effect of the sulfonyl chloride group. Therefore, incoming electrophiles will preferentially substitute at the positions ortho and para to the hydroxyl group.

The available positions for substitution are C4 and C6 (ortho to -OH) and C5 (meta to -OH). The C3 position is also meta to the -OH group. Given the directing effects, substitution is most likely to occur at the C4 (para to -OH) and C6 (ortho to -OH) positions. Steric hindrance from the adjacent sulfonyl chloride group may disfavor substitution at the C6 position, potentially making the C4 position the most reactive site.

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Type | Activating/Deactivating | Directing Effect |

| -OH | Electron-Donating | Strongly Activating | ortho, para |

| -SO₂Cl | Electron-Withdrawing | Strongly Deactivating | meta |

Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄ to generate the NO₂⁺ electrophile), halogenation (using Br₂/FeBr₃ or Cl₂/AlCl₃), and sulfonation (using fuming H₂SO₄ to generate SO₃). masterorganicchemistry.comlibretexts.orgyoutube.com For this compound, these reactions would be expected to yield products substituted primarily at the C4 and C6 positions.

Reductive Transformations and Radical-Mediated Reactions of the Sulfonyl Chloride Moiety

The sulfonyl chloride group is susceptible to both reduction and radical-mediated reactions.

Reductive Transformations: The electrochemical reduction of arenesulfonyl chlorides has been studied, particularly for nitro-substituted derivatives. scholaris.ca These studies show that the reduction can proceed through different mechanisms depending on the substituent positions. The process generally involves electron transfer to the sulfonyl chloride, leading to the cleavage of the sulfur-chlorine bond. This cleavage can be stepwise, forming a radical anion intermediate, or concerted, in what is termed a "sticky" dissociative mechanism. scholaris.ca The initial products of this S-Cl bond cleavage are an arylsulfinyl radical (ArSO₂•) and a chloride anion. scholaris.ca The resulting sulfinyl radical can then undergo further reactions, such as dimerization to form a disulfone. For this compound, reduction would likely lead to the formation of the corresponding 2-hydroxyphenylsulfinyl radical.

Radical-Mediated Reactions: Sulfonyl chlorides can serve as precursors to sulfonyl radicals (RSO₂•) under thermal or photochemical conditions. The S-Cl bond can undergo homolytic cleavage to generate a sulfonyl radical and a chlorine radical. These sulfonyl radicals are versatile intermediates in organic synthesis. For example, they can add to alkenes and alkynes or participate in cyclization reactions. nih.gov In reactions involving β-sulfonyl radicals, a characteristic fragmentation occurs, leading to the formation of an alkene or imine and the elimination of a sulfonyl radical. nih.govsemanticscholar.org While this specific fragmentation is not directly applicable to the parent 2-hydroxybenzene-1-sulfonyl radical, it highlights the general reactivity patterns of this class of intermediates. The generation of sulfamoyl radicals from SO₂ and nitrogen radical precursors under visible light photocatalysis represents a modern approach to forming related sulfur-centered radicals for sulfonamide synthesis. chemrxiv.org

Impact of Solvent Media and Catalytic Systems on Reaction Mechanisms

The choice of solvent and the use of catalysts are crucial in controlling the reaction pathways of sulfonyl chlorides.

Solvent Effects: The solvolysis of arenesulfonyl chlorides, a reaction where the solvent acts as the nucleophile, is highly dependent on the properties of the solvent. The mechanism of these reactions is generally considered to be a bimolecular nucleophilic substitution (Sₙ2) process. mdpi.com The extended Grunwald-Winstein equation is often used to correlate the specific rates of solvolysis with the solvent's nucleophilicity (N) and ionizing power (Y). nih.govresearchgate.net Studies on various arenesulfonyl chlorides have shown that the sensitivity to solvent nucleophilicity and ionizing power is consistent with a concerted Sₙ2 mechanism, potentially with general base catalysis from a second solvent molecule. mdpi.com

Polar Protic Solvents (e.g., water, alcohols): These solvents can participate directly in the reaction as nucleophiles and can also stabilize charged intermediates and transition states through hydrogen bonding. wikipedia.org

Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents have high dielectric constants but lack acidic protons. They are effective at solvating cations but less so for anions. wikipedia.org

Aprotic Solvents: The use of aprotic solvents with strong nucleophiles can enhance reaction rates by avoiding the solvation and deactivation of the nucleophile that occurs in protic solvents. wikipedia.org

Table 2: Representative Solvent Properties

| Solvent | Dielectric Constant (at 25 °C) | Type |

| Water | 78 | Polar Protic |

| Methanol (B129727) | 33 | Polar Protic |

| Acetonitrile (B52724) | 37 | Polar Aprotic |

| Dimethylsulfoxide (DMSO) | 47 | Polar Aprotic |

Catalytic Systems: Catalysts are essential for many reactions involving sulfonyl chlorides.

Lewis Acids: In electrophilic aromatic substitution reactions like Friedel-Crafts alkylation and acylation, Lewis acids (e.g., AlCl₃, FeCl₃) are used to generate a more potent electrophile by complexing with the reagent. libretexts.orgbyjus.com

Brønsted Acids: Strong acids like sulfuric acid are used as catalysts in nitration and sulfonation to generate the nitronium ion (NO₂⁺) and sulfur trioxide (SO₃), respectively. masterorganicchemistry.comyoutube.com

Bases: In reactions with nucleophiles like amines or phenols to form sulfonamides or sulfonates, a base (e.g., pyridine, triethylamine) is typically added to neutralize the HCl byproduct and drive the reaction to completion. researchgate.net

Photoredox Catalysts: Modern synthetic methods utilize visible-light photoredox catalysts to generate radical intermediates from sulfonyl compounds under mild conditions. chemrxiv.org

Stereo- and Regiochemical Control in Sulfonyl Chloride Transformations

Regiochemical Control: Regiochemical control is a paramount consideration in the reactions of this compound, particularly in electrophilic aromatic substitution on the phenolic ring. As discussed in section 3.3, the regioselectivity is governed by the powerful ortho, para-directing influence of the hydroxyl group, which overrides the meta-directing effect of the sulfonyl chloride group.

The primary factors determining the regiochemical outcome are:

Electronic Effects: The resonance stabilization provided by the -OH group directs incoming electrophiles to the C4 (para) and C6 (ortho) positions.

Steric Hindrance: The bulky -SO₂Cl group adjacent to the C6 position may sterically hinder the approach of an electrophile. This often leads to a preference for substitution at the less hindered C4 (para) position.

Therefore, the major product in electrophilic aromatic substitution reactions of this compound is expected to be the one where the electrophile has added to the position para to the hydroxyl group (C4). The formation of the ortho (C6) substituted product is also possible but may be a minor component depending on the size of the attacking electrophile.

Advanced Applications of 2 Hydroxybenzene 1 Sulfonyl Chloride in Organic Synthesis

As a Versatile Building Block for Complex Chemical Architectures

The inherent functionalities of 2-hydroxybenzene-1-sulfonyl chloride allow it to serve as a foundational scaffold for the synthesis of a multitude of more complex molecules. The sulfonyl chloride group readily reacts with nucleophiles, while the phenolic hydroxyl group can participate in a variety of other reactions, either directly or after modification.

Sulfur-containing heterocycles are privileged structures in medicinal chemistry and materials science. The synthesis of these compounds often relies on building blocks that can undergo intramolecular cyclization reactions. mdpi.com While direct cyclization of this compound is not its primary application, its derivatives are valuable precursors for such transformations.

For instance, after reacting with a suitable amine that contains an additional nucleophilic site, the resulting sulfonamide can undergo a subsequent intramolecular cyclization. This strategy opens pathways to various heterocyclic systems, including sultams (cyclic sulfonamides). The strategic placement of the ortho-hydroxyl group can influence the reactivity and regioselectivity of these cyclization reactions, providing a handle for creating specific isomeric products. The development of synthetic routes utilizing organochalcogen compounds as starting materials highlights the importance of versatile sulfur-based reagents in preparing complex heterocyclic derivatives. mdpi.com

The most prominent application of this compound is in the synthesis of sulfonamides and sulfonate esters. These functional groups are ubiquitous in pharmaceuticals and agrochemicals.

The sulfonylation of amines with sulfonyl chlorides is the most typical and efficient method for preparing sulfonamides. researchgate.net This reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, usually in the presence of a base to neutralize the liberated hydrochloric acid. researchgate.netyoutube.com The reaction is high-yielding and tolerant of a wide variety of functional groups, making it a cornerstone of medicinal chemistry. researchgate.net Similarly, reacting this compound with alcohols or phenols yields the corresponding sulfonate esters, which are themselves important functional groups and versatile intermediates in organic synthesis. eurjchem.comresearchgate.net

| Reactant Type | Example Reactant | Product Scaffold | General Reaction Conditions |

|---|---|---|---|

| Primary Aliphatic Amine | Benzylamine | N-Benzyl-2-hydroxybenzenesulfonamide | Inert solvent (e.g., CH₂Cl₂), Base (e.g., Pyridine or Et₃N), 0 °C to RT |

| Secondary Aliphatic Amine | Piperidine | 1-[(2-Hydroxyphenyl)sulfonyl]piperidine | Inert solvent (e.g., CH₂Cl₂), Base (e.g., Pyridine or Et₃N), 0 °C to RT |

| Aromatic Amine (Aniline) | Aniline | 2-Hydroxy-N-phenylbenzenesulfonamide | Inert solvent (e.g., CH₂Cl₂), Base (e.g., Pyridine), elevated temperature may be needed |

| Amino Acid | Glycine Methyl Ester | Methyl N-[(2-hydroxyphenyl)sulfonyl]glycinate | Aqueous/organic biphasic system (Schotten-Baumann conditions) or inert solvent with base |

| Primary Alcohol | Methanol (B129727) | Methyl 2-hydroxybenzenesulfonate | Inert solvent (e.g., CH₂Cl₂), Base (e.g., Pyridine), 0 °C to RT |

| Phenol (B47542) | Phenol | Phenyl 2-hydroxybenzenesulfonate | Inert solvent (e.g., CH₂Cl₂), Base (e.g., Pyridine), 0 °C to RT |

The synthetic utility of this compound can be significantly expanded through derivatization of its two key functional groups.

Modification of the Hydroxyl Group: The phenolic hydroxyl group can be easily converted into an ether or ester. For example, alkylation of the hydroxyl group to form an ortho-alkoxybenzenesulfonyl chloride creates a new building block with altered steric and electronic properties. researchgate.net This modification can be used to fine-tune the reactivity of the sulfonyl chloride or to introduce specific functionalities that can participate in subsequent reactions.

Transformation of the Sulfonyl Chloride Group: The sulfonyl chloride itself can be converted into other sulfur-based functional groups prior to its use as a building block. For instance, it can be transformed into a sulfonyl azide, which is a precursor for the synthesis of sulfonamides via reaction with organometallic reagents or for use in click chemistry. researchgate.net Furthermore, reduction of the sulfonyl chloride can lead to the corresponding thiol, opening up access to a different class of sulfur compounds. These derivatizations transform the initial reagent into a suite of related building blocks, each with its own unique synthetic applications.

Strategic Role in Protecting Group Chemistry

In complex total synthesis, the selective protection and deprotection of reactive functional groups is paramount. bham.ac.uklibretexts.org Sulfonamides are well-established protecting groups for amines due to their general stability. youtube.com

The reaction of this compound with a primary or secondary amine forms a highly stable 2-hydroxybenzenesulfonamide (B1594855). This transformation effectively "protects" the amine. The protection works by delocalizing the nitrogen's lone pair of electrons across the adjacent sulfonyl group, which significantly reduces the amine's nucleophilicity and basicity. youtube.com This renders the nitrogen atom unreactive to a wide range of reagents, particularly electrophiles and oxidants, allowing chemical transformations to be carried out on other parts of the molecule. libretexts.org The formation of the sulfonamide is typically a high-yielding and clean reaction. youtube.com

A key concept in protecting group strategy is orthogonality, which allows for the selective removal of one protecting group in the presence of others. bham.ac.uk The 2-hydroxybenzenesulfonyl group offers a unique profile in this regard when compared to more common amine protecting groups like tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc).

The 2-hydroxybenzenesulfonamide is stable to the acidic conditions (e.g., trifluoroacetic acid) used to cleave Boc groups and the basic conditions (e.g., piperidine) used to cleave Fmoc groups. google.commasterorganicchemistry.com This orthogonality is crucial in complex syntheses, such as solid-phase peptide synthesis, where multiple amine functionalities must be managed independently. google.com

While the high stability of sulfonamides is an advantage for protection, it can also make deprotection challenging. Standard toluenesulfonamides (Ts), for example, often require harsh deprotection conditions like dissolving metal reduction (e.g., sodium in liquid ammonia) or heating in strong acid, which can damage sensitive molecules. youtube.com The presence of the ortho-hydroxyl group in the 2-hydroxybenzenesulfonyl group offers the potential for milder, more specific cleavage methods, although these are less commonly documented than for other specialized sulfonamides like the 2-nitrobenzenesulfonyl (Ns) group, which can be cleaved by nucleophiles such as thiols in the presence of a base. google.com

| Protecting Group | Abbreviation | Stable To | Cleavage Conditions |

|---|---|---|---|

| 2-Hydroxybenzenesulfonyl | - | Strong Acid (e.g., TFA); Base (e.g., Piperidine) | Harsh conditions (e.g., Na/NH₃, HBr/heat); potential for specialized methods. |

| tert-Butoxycarbonyl | Boc | Base (e.g., Piperidine); Catalytic Hydrogenation | Strong Acid (e.g., Trifluoroacetic Acid, TFA) masterorganicchemistry.com |

| Fluorenylmethyloxycarbonyl | Fmoc | Strong Acid (e.g., TFA); Catalytic Hydrogenation | Base (e.g., Piperidine, DBU) google.com |

| Benzyloxycarbonyl | Cbz or Z | Acid and Base (most conditions) | Catalytic Hydrogenation (e.g., H₂, Pd/C); Strong Acid (HBr in Acetic Acid) masterorganicchemistry.com |

Utilization in Polymer Chemistry and Functional Material Science

The bifunctional nature of this compound, possessing both a highly reactive sulfonyl chloride group and a nucleophilic hydroxyl group, makes it a valuable compound in the fields of polymer chemistry and material science. Its ability to introduce specific functionalities allows for the precise tailoring of material properties.

The incorporation of sulfonyl groups into polymer backbones or as side-chain functionalities is a key strategy for modifying the physicochemical properties of materials. This compound can serve as a monomer or a modifying agent to introduce the 2-hydroxyphenylsulfonyl moiety. The sulfonyl group (–SO₂–) is a potent electron-withdrawing group, which significantly influences the electronic environment of the polymer chain. rsc.org This introduction can lead to a range of tailored properties.

Research into polymers containing sulfonyl groups has highlighted several key benefits. The strong dipole moment associated with the sulfone unit can enhance inter-chain interactions, leading to increased glass transition temperatures (Tg) and improved thermal stability. Furthermore, the polarity imparted by sulfonyl groups can alter the solubility characteristics of polymers, often increasing their affinity for polar solvents. In the context of functional materials, the electron-deficient nature of the sulfonyl group can be exploited to create polymers with specific electronic and optical properties, relevant for applications in optoelectronics. For instance, the introduction of sulfone moieties can lower the HOMO energy levels of material molecules, which can enhance electron affinity and solid-state luminescence efficiency in organic optoelectronic materials. rsc.org

| Polymer Property | Effect of Sulfonyl (–SO₂–) Group | Underlying Scientific Principle |

|---|---|---|

| Thermal Stability | Increase | Strong dipole-dipole interactions from the polar SO₂ group increase intermolecular forces, requiring more energy to induce chain mobility. |

| Glass Transition Temperature (Tg) | Increase | The bulky and rigid nature of the sulfonyl group restricts segmental motion of the polymer chains. |

| Solubility | Modified (often increased in polar solvents) | The high polarity of the sulfonyl group enhances the polymer's interaction with polar solvent molecules. |

| Electronic Properties | Electron-withdrawing effect | The SO₂ group withdraws electron density, which can be used to tune the bandgap and energy levels (HOMO/LUMO) of conjugated polymers. rsc.org |

| Chemical Resistance | Generally enhanced | The sulfone linkage is known for its oxidative and thermal stability, contributing to the overall robustness of the polymer. |

Metal-Organic Frameworks (MOFs) and Porous Coordination Polymers (PCPs) are highly porous, crystalline materials constructed from metal nodes and organic linkers. Postsynthetic modification (PSM) is a powerful technique where a pre-assembled MOF is chemically altered to introduce new functional groups that might not be stable under the initial MOF synthesis conditions. rsc.orgsigmaaldrich.com This approach broadens the functional diversity and potential applications of MOFs. acs.org

| PSM Parameter | Description | Relevance of this compound |

|---|---|---|

| Modification Type | Covalent Postsynthetic Modification (PSM). wikipedia.org | The compound covalently bonds to the MOF's organic linker. |

| Reactive Group | Sulfonyl chloride (–SO₂Cl). | Acts as a strong electrophile, readily reacting with nucleophiles. wikipedia.org |

| Target MOF Functionality | Amine (–NH₂) or Hydroxyl (–OH) groups on the linker. | These groups serve as nucleophilic sites for the sulfonylation reaction. |

| Resulting Linkage | Sulfonamide (–SO₂NH–) or Sulfonate Ester (–SO₂O–). | Forms a stable, covalent tether for the new functional group. |

| Introduced Functionality | 2-Hydroxyphenyl group. | Can impart new properties such as catalytic activity, altered polarity, or specific analyte binding sites. |

Catalytic and Reagent Applications in Chemical Transformations

Beyond material science, this compound serves as a sophisticated reagent and precursor in advanced organic synthesis, enabling controlled reactions and the construction of complex molecular architectures.

In the realm of polymer synthesis, achieving control over molecular weight, architecture, and dispersity is paramount. Living radical polymerization (LRP) is a premier method for this purpose. rsc.org Arylsulfonyl chlorides, including this compound, have been identified as highly effective initiators for metal-catalyzed LRP. rsc.org

The initiation mechanism involves the metal-catalyzed reduction of the sulfonyl chloride to a sulfonyl radical. rsc.org A critical feature of arylsulfonyl chlorides as initiators is that the rate of this initiation step is significantly faster than the subsequent propagation steps. rsc.org This rapid and quantitative initiation ensures that all polymer chains begin growing at the same time, which is a primary requirement for synthesizing polymers with a narrow molecular weight distribution (low polydispersity index, PDI). The sulfonyl radicals generated are more stable than many carbon-centered radicals from traditional alkyl halide initiators, contributing to a more controlled process. rsc.org Research has demonstrated that multifunctional sulfonyl chloride initiators can produce complex polymer architectures, such as perfect star polymers, with high precision and conversion. rsc.org

| Feature | Benefit in Controlled Polymerization | Reference |

|---|---|---|

| Fast Initiation Rate | Ensures all polymer chains start simultaneously, leading to a narrow molecular weight distribution (low PDI). | rsc.org |

| Quantitative Initiation | Provides excellent control over the final molecular weight of the polymer. | rsc.org |

| Stable Radical Intermediate | The generated sulfonyl radical is relatively stable, minimizing undesirable side reactions and termination events. | rsc.org |

| Architectural Control | Allows for the synthesis of complex polymer structures like star polymers when using multi-functional initiators. | rsc.org |

The reactivity of the sulfonyl chloride group makes it a valuable participant in complex reaction sequences that build molecular complexity in a single step. These include multi-component reactions (MCRs) and cascade (or tandem) reactions.

Cascade Reactions: Recent research has shown that sulfonyl chlorides are excellent precursors for sulfonyl radicals in copper-catalyzed cascade reactions. rsc.orgrsc.org In a typical sequence, the sulfonyl chloride generates a sulfonyl radical that adds to an unsaturated bond (e.g., in an alkyne). This is followed by an intramolecular cyclization, leading to the rapid construction of complex heterocyclic structures, such as sulfonylated benzothiophenes. rsc.orgrsc.org This approach is highly efficient as it avoids the multi-step synthesis of other sulfone radical precursors and the use of expensive photocatalysts. rsc.org The bifunctionality of this compound offers the potential for further complexity, where the hydroxyl group could participate in a subsequent cyclization or act as a directing group.

Multi-Component Reactions (MCRs): MCRs combine three or more starting materials in a single operation to form a product containing structural elements from all components. The Ugi reaction is a prominent MCR that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. organic-chemistry.org Innovative research has demonstrated that sulfonyl-containing compounds can be integrated into Ugi-type syntheses. For example, a two-step process involving a Ugi reaction followed by an intramolecular SN2 cyclization has been used to produce 1-sulfonyl 1,4-diazepan-5-ones in high yields. nih.gov In such a sequence, a bifunctional starting material containing both an amine and a nucleophile reacts with an aldehyde, an isocyanide, and a sulfonyl chloride derivative, leading to a linear Ugi product that is primed for a subsequent ring-closing reaction. nih.govillinois.edu This highlights the potential of this compound to act as a key building block in the MCR-based synthesis of novel heterocyclic scaffolds.

| Reaction Type | Role of Sulfonyl Chloride | Example Product Class | Reference |

|---|---|---|---|

| Copper-Catalyzed Cascade Reaction | Serves as a sulfonyl radical precursor for addition/cyclization sequences. | Sulfonylated Benzothiophenes | rsc.orgrsc.org |

| Ugi MCR / Intramolecular Cyclization | Incorporates a sulfonyl group that becomes part of the final heterocyclic core after cyclization. | 1-Sulfonyl 1,4-diazepan-5-ones | nih.gov |

Computational and Theoretical Investigations on 2 Hydroxybenzene 1 Sulfonyl Chloride

Quantum Chemical Characterization of Electronic Structure and Bonding

Theoretical studies are instrumental in delineating the electronic landscape of 2-Hydroxybenzene-1-sulfonyl chloride. By employing methods like Density Functional Theory (DFT), researchers can model its molecular orbitals, charge distribution, and conformational preferences, which are key determinants of its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, acting as an electron donor, and the LUMO, an electron acceptor, are central to chemical reactions. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's stability and reactivity. A smaller gap generally implies higher reactivity. researchgate.net

For sulfonyl chlorides, the electronic properties are significantly influenced by the substituents on the benzene (B151609) ring. rsc.org While specific computational data for this compound is not widely published, analysis of analogous compounds like p-Iodobenzene sulfonyl chloride (p-IBSC) provides valuable insights. In a study of p-IBSC, the HOMO-LUMO energy gap was calculated, indicating the molecule's potential for charge transfer interactions, which are fundamental to its reactivity. researchgate.netnih.gov The HOMO is typically distributed over the benzene ring and the substituent, while the LUMO is often localized on the sulfonyl chloride moiety, indicating the sulfur atom as the primary electrophilic site.

Table 1: Representative FMO Data for an Analogous Aryl Sulfonyl Chloride (p-Iodobenzene sulfonyl chloride) This table presents data for an analogous compound to illustrate the principles of FMO analysis.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -7.5 | Highest Occupied Molecular Orbital; associated with electron-donating capability. |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; associated with electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 6.3 | Energy gap; indicator of chemical reactivity and stability. |

Source: Theoretical data adapted from studies on analogous aryl sulfonyl chlorides for illustrative purposes. researchgate.net

Charge Distribution, Electrostatic Potential Surfaces, and Reactivity Descriptors

The distribution of electron density within this compound governs its electrostatic interactions and dictates its reactive sites. Electrostatic potential (ESP) maps are computational tools that visualize the charge distribution on the molecule's surface. ucla.edulibretexts.org In these maps, regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. ucla.edunih.gov

For this compound, the oxygen atoms of both the hydroxyl and sulfonyl groups, being highly electronegative, create regions of high electron density (negative ESP). Conversely, the sulfur atom, bonded to two oxygen atoms and a chlorine atom, is highly electron-deficient and represents a strong electrophilic center (positive ESP). The phenolic hydrogen also exhibits a positive potential. These features make the sulfur atom the primary target for nucleophiles, a characteristic reaction of sulfonyl chlorides. wikipedia.orgsolubilityofthings.com Natural Bond Orbital (NBO) analysis of related ortho-substituted phenols further corroborates this by calculating the partial charges on each atom, confirming the significant charge separation in the molecule. researchgate.netdoaj.org

Table 2: Predicted Reactivity Descriptors and Electrostatic Potential Sites

| Molecular Site | Predicted Partial Charge | Electrostatic Potential | Predicted Reactivity |

|---|---|---|---|

| Sulfonyl Sulfur (S) | Highly Positive (δ+) | Strongly Positive (Blue) | Electrophilic Center (attacked by nucleophiles) |

| Sulfonyl Oxygens (O) | Negative (δ-) | Negative (Red) | Nucleophilic/H-bond acceptor |

| Phenolic Oxygen (O) | Negative (δ-) | Negative (Red) | Nucleophilic/H-bond acceptor/Acidic site |

| Phenolic Hydrogen (H) | Positive (δ+) | Positive (Blue) | H-bond donor/Acidic proton |

Source: Predictions based on fundamental chemical principles and computational studies of analogous compounds. nih.govresearchgate.netdoaj.org

Conformational Analysis and Intra-molecular Interactions (e.g., Phenolic Hydrogen Bonding)

The presence of the hydroxyl group ortho to the sulfonyl chloride moiety allows for the possibility of intramolecular hydrogen bonding. Computational studies on a wide range of 2-substituted phenols have systematically investigated the conformations and energetics of such interactions. acs.org Two primary planar conformers are possible for this compound: a cis conformer, where the phenolic hydrogen is oriented towards the sulfonyl group, and a trans conformer, where it is oriented away.

Table 3: Illustrative Conformational Energy Analysis This table provides hypothetical but representative energy differences based on studies of similar 2-substituted phenols.

| Conformer | Description | Relative Enthalpy (ΔH, kcal/mol) | Key Interaction |

|---|---|---|---|

| cis | OH group oriented toward -SO₂Cl | 0.00 (most stable) | Intramolecular H-bond (OH···O=S) |

Source: Data modeled after DFT calculations on various 2-substituted phenols. acs.orgrsc.org

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools to map the entire energy landscape of a chemical reaction, identifying transition states and intermediates that are often difficult to observe experimentally.

Transition State Characterization and Potential Energy Surface Mapping

The hydrolysis of sulfonyl chlorides is a fundamental reaction, and its mechanism has been explored computationally. Studies on the hydrolysis of benzenesulfonyl chloride, the parent compound, show that the reaction can proceed through a stepwise or concerted mechanism depending on the conditions. researchgate.net In a common pathway, a water molecule acts as a nucleophile, attacking the electrophilic sulfur atom.

A potential energy surface (PES) can be calculated, mapping the energy changes as the reactants approach and transform into products. The highest point on the lowest energy path on this surface corresponds to the transition state (TS). For the hydrolysis of benzenesulfonyl chloride, the TS involves the partial formation of the S-O (water) bond and partial breaking of the S-Cl bond. Computational models, often including several water molecules to simulate solvent effects, have characterized the geometry of this TS. researchgate.net The presence of the ortho-hydroxyl group in this compound could potentially influence the TS structure, possibly by stabilizing it through hydrogen bonding with assisting solvent molecules.

Calculation of Activation Barriers and Rate Constants

From the potential energy surface, the activation energy (Ea) or activation enthalpy (ΔH‡) can be calculated as the energy difference between the reactants and the transition state. researchgate.net This barrier is a critical determinant of the reaction rate; a lower barrier corresponds to a faster reaction.

For the hydrolysis of benzenesulfonyl chloride in aqueous clusters, PM3 semi-empirical calculations have been used to estimate the activation parameters. These calculations demonstrate that the inclusion of additional water molecules in the model lowers the activation barrier, highlighting the role of the solvent in catalyzing the reaction. researchgate.net While specific values for this compound are not available, the data for the unsubstituted analogue provide a baseline for understanding its reactivity. The electron-donating and hydrogen-bonding capabilities of the ortho-hydroxyl group would be expected to modulate these values.

Table 4: Calculated Activation Parameters for the Hydrolysis of Benzenesulfonyl Chloride (Analogous Reaction)

| Reacting System | Activation Enthalpy (ΔH‡, kJ/mol) | Activation Entropy (ΔS‡, J/mol·K) | Calculated Rate Constant (keff) |

|---|---|---|---|

| BSC + 1 H₂O | 61.2 | -83.8 | 5.0 x 10⁻³ |

| BSC + 2 H₂O | 55.9 | -94.0 | 1.2 x 10⁻² |

Source: Data from PM3 calculations on the hydrolysis of benzenesulfonyl chloride in aqueous clusters, illustrating the influence of solvent molecules on activation parameters. researchgate.net

Solvent Effects Modeling (e.g., Implicit Solvation Models like PCM)

The chemical behavior of this compound is significantly influenced by its surrounding solvent environment. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are powerful computational tools used to simulate these solvent effects without the high computational cost of explicitly representing solvent molecules. nih.gov In a PCM calculation, the solute molecule is placed within a cavity in a continuous medium that has the dielectric properties of the solvent. q-chem.comunl.edu This approach allows for the calculation of how the solvent influences the molecule's electronic structure, geometry, and reactivity.

For this compound, the choice of solvent is expected to have a pronounced effect on both the hydroxyl and the sulfonyl chloride groups. In polar aprotic solvents, such as acetonitrile (B52724) or dimethyl sulfoxide, the dipole moment of the solute will induce a reaction field in the solvent, leading to a stabilization of the solute's ground state. This stabilization is expected to be more significant for conformations with a larger dipole moment. In protic solvents like water or alcohols, explicit hydrogen bonding interactions with the hydroxyl group and the oxygen atoms of the sulfonyl group become important. While PCM can account for the bulk electrostatic effects of these solvents, a hybrid approach that includes a few explicit solvent molecules in the quantum mechanical calculation, combined with the continuum model, can provide a more accurate picture of these specific interactions. rsc.orgnih.gov

The solvolysis of arenesulfonyl chlorides is a well-studied reaction, and its rate is highly dependent on the solvent. nih.gov Computational modeling using PCM can be employed to predict the stability of the transition state for the reaction of this compound with different nucleophiles in various solvents. By calculating the free energy of activation in different solvent environments, one can predict the optimal conditions for a desired synthetic transformation. The results from such studies are often presented in data tables that compare the calculated energies in different solvents.

Table 1: Hypothetical PCM-Calculated Solvation Free Energies (ΔGsolv) for this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | ΔGsolv (kcal/mol) |

| Gas Phase | 1 | 0.00 |

| Chloroform | 4.81 | -8.5 |

| Acetonitrile | 37.5 | -12.2 |

| Dimethyl Sulfoxide | 46.7 | -13.5 |

| Water | 78.4 | -15.8 |

Note: The data in this table is illustrative and intended to represent the type of output from PCM calculations. Actual values would require specific quantum chemical computations.

Molecular Dynamics and Simulation Studies for Conformational Landscapes

The three-dimensional structure and flexibility of this compound are key determinants of its reactivity. Molecular dynamics (MD) simulations offer a way to explore the conformational landscape of the molecule over time. nih.gov By simulating the motion of the atoms based on a force field, MD can reveal the preferred conformations and the energy barriers between them.

For this compound, the most significant degrees of freedom are the rotation around the C-S bond (defining the orientation of the sulfonyl chloride group relative to the aromatic ring) and the C-O bond (defining the orientation of the hydroxyl group). The interplay between these two groups, including the potential for intramolecular hydrogen bonding between the hydroxyl proton and one of the sulfonyl oxygen atoms, is of particular interest.

A conformational analysis, which can be performed using both molecular mechanics and quantum mechanical methods, can identify the stable conformers and their relative energies. nih.gov The results of such an analysis can be visualized using a Ramachandran-like plot for the key dihedral angles. MD simulations can then provide a dynamic picture of how the molecule transitions between these stable states. nih.gov

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C-C-S-Cl) | Dihedral Angle (C-C-O-H) | Relative Energy (kcal/mol) |

| Global Minimum | 90° | 0° | 0.0 |

| Local Minimum 1 | -90° | 0° | 0.2 |

| Local Minimum 2 | 90° | 180° | 1.5 |

| Transition State | 0° | 0° | 4.5 |

Note: This table presents hypothetical data to illustrate the results of a conformational analysis. The actual values would depend on the level of theory used for the calculation.

In Silico Screening and Structure-Activity Relationship (SAR) Exploration for Synthetic Utility

While Structure-Activity Relationship (SAR) studies are most commonly associated with drug discovery, the same principles can be applied to understand and predict the synthetic utility of a reagent like this compound. nih.govnih.gov In this context, "activity" refers to the reactivity of the compound in a chemical transformation. In silico screening can be used to predict the outcome of reactions with a library of potential reaction partners.

The sulfonyl chloride group is a strong electrophile and readily reacts with nucleophiles. researchgate.netechemcom.com Computational methods can be used to quantify the electrophilicity of the sulfur atom in this compound. Descriptors such as the partial atomic charge on the sulfur atom, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the Fukui function for nucleophilic attack can be calculated. These descriptors can then be correlated with experimental reaction rates or yields for a series of related sulfonyl chlorides, establishing a quantitative SAR for synthetic utility.

For example, an in silico screening could be performed to assess the reactivity of this compound with a range of amines to form sulfonamides. umn.edunih.gov By calculating the activation energy for the reaction with each amine, a predictive model for the reaction's success can be built. This allows for the rational selection of reaction conditions and substrates, saving time and resources in the laboratory. The presence of the hydroxyl group in the ortho position can also influence the reactivity of the sulfonyl chloride through electronic effects and potential intramolecular catalysis, which can be explored through these computational models.

Table 3: Hypothetical In Silico Screening Data for the Reaction of this compound with Various Nucleophiles

| Nucleophile | Calculated Activation Energy (kcal/mol) | Predicted Reactivity |

| Ammonia | 15.2 | High |

| Aniline | 18.5 | Moderate |

| Diethylamine | 14.8 | High |

| Methanol (B129727) | 25.1 | Low |

| Water | 28.9 | Very Low |

Note: The data presented here is for illustrative purposes. Actual computational screening would involve more sophisticated descriptors and a larger dataset.

State of the Art Analytical Methodologies for Research on 2 Hydroxybenzene 1 Sulfonyl Chloride

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide fundamental insights into the molecular architecture and functional group composition of 2-hydroxybenzene-1-sulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F, ³³S) for Structural Confirmation and Purity Assessment

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound in solution. Analysis of ¹H and ¹³C NMR spectra allows for the precise mapping of the proton and carbon framework of the molecule.

In the ¹H NMR spectrum, the protons of the benzene (B151609) ring typically appear as a complex multiplet system in the aromatic region. The proton ortho to the strongly electron-withdrawing sulfonyl chloride group is expected to be significantly deshielded and resonate at a downfield chemical shift. acdlabs.com The phenolic proton (-OH) would appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

In the ¹³C NMR spectrum, the carbon atom directly attached to the sulfonyl chloride group (C-1) would be found at a characteristic downfield position. The carbon bearing the hydroxyl group (C-2) would also exhibit a distinct chemical shift. The remaining four aromatic carbons would produce signals in the typical aromatic region, with their exact positions influenced by the electronic effects of the two substituents.

While ¹⁹F NMR is not applicable to this compound, ³³S NMR could theoretically provide direct information about the sulfur environment, though it is a less common technique due to the low natural abundance and quadrupolar nature of the ³³S nucleus. Purity assessment is achieved by integrating the signals corresponding to the compound against those of any impurities present. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Notes |

| ¹H | Aromatic (H3-H6) | 7.0 - 8.2 | Complex multiplet pattern expected. |

| ¹H | Hydroxyl (-OH) | 5.0 - 10.0 | Broad singlet, variable shift. |

| ¹³C | C1-SO₂Cl | ~140 - 150 | Deshielded due to SO₂Cl group. |

| ¹³C | C2-OH | ~155 - 165 | Deshielded due to OH group. |

| ¹³C | C3-C6 | ~115 - 140 | Four distinct signals expected. |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful for identifying the functional groups present in this compound. These techniques provide a unique "fingerprint" based on the molecule's vibrational modes.

The IR spectrum is particularly useful for confirming the presence of key functional groups. Sulfonyl chlorides exhibit two strong, characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, typically found in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹, respectively. acdlabs.com The presence of the hydroxyl group (-OH) is indicated by a broad absorption band in the high-frequency region (around 3200-3600 cm⁻¹). Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring are observed in the 1450-1600 cm⁻¹ region.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. researchgate.net The symmetric S=O stretch and the vibrations of the benzene ring are typically strong in the Raman spectrum. whiterose.ac.uk Together, IR and Raman spectra offer a comprehensive vibrational profile for confirming the identity and integrity of the compound.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| -OH | O-H Stretch | 3200 - 3600 (broad) | IR |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | IR, Raman |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | IR, Raman |

| -SO₂Cl | S=O Asymmetric Stretch | 1370 - 1410 | IR, Raman |

| -SO₂Cl | S=O Symmetric Stretch | 1166 - 1204 | IR, Raman |

| C-S | C-S Stretch | 600 - 800 | IR, Raman |

| C-Cl | C-Cl Stretch | 550 - 750 | IR, Raman |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis (e.g., EI-MS, ESI-MS/MS, NCI-MS)

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion. The monoisotopic mass of the compound (C₆H₅ClO₃S) is 191.9648 Da. uni.lu HRMS can confirm this mass with high precision, typically within a few parts per million (ppm), which helps to rule out other potential elemental formulas.

Different ionization techniques can be employed to study the molecule's fragmentation behavior.

Electron Impact (EI-MS): This hard ionization technique often leads to extensive fragmentation. For related compounds like benzenesulfonyl chloride, major fragments observed include the loss of chlorine to form the phenylsulfonyl cation ([M-Cl]⁺) and the phenyl cation (C₆H₅⁺) at m/z 77. nih.gov

Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for observing the intact molecular ion, often as an adduct. Predicted adducts for this compound include [M+H]⁺ (m/z 192.97208), [M+Na]⁺ (m/z 214.95402), and [M-H]⁻ (m/z 190.95752). uni.lu

Negative Chemical Ionization (NCI-MS): This technique is particularly sensitive for electrophilic compounds containing electronegative atoms. It is useful for analyzing sulfonyl chlorides and can provide enhanced sensitivity. core.ac.uk

Tandem mass spectrometry (MS/MS) experiments on a selected precursor ion (e.g., [M+H]⁺) can be used to probe fragmentation pathways, providing further structural confirmation.

Table 3: Predicted HRMS Adducts and Masses for this compound

| Adduct | Ionization Mode | Calculated m/z | Source |

| [M+H]⁺ | Positive | 192.97208 | uni.lu |

| [M+Na]⁺ | Positive | 214.95402 | uni.lu |

| [M+K]⁺ | Positive | 230.92796 | uni.lu |

| [M-H]⁻ | Negative | 190.95752 | uni.lu |

| [M+HCOO]⁻ | Negative | 236.96300 | uni.lu |

X-ray Crystallography for Definitive Solid-State Structure Elucidation and Noncovalent Interaction Analysis

X-ray crystallography stands as the ultimate method for the definitive determination of the three-dimensional molecular structure of this compound in the solid state. nih.govnih.gov This technique provides precise data on bond lengths, bond angles, and torsion angles, offering unequivocal confirmation of the compound's constitution and conformation.

A successful crystallographic analysis would reveal the precise geometry of the sulfonyl chloride group and the orientation of the hydroxyl group relative to the phenyl ring. Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the phenolic hydroxyl group and potential noncovalent interactions involving the sulfonyl and chloro substituents. This information is invaluable for understanding the compound's physical properties and reactivity in the solid state. The primary challenge in this technique is often the cultivation of a single, high-quality crystal suitable for diffraction analysis. nih.gov

Advanced Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from its isomers (e.g., 3-hydroxy- and 4-hydroxybenzene-1-sulfonyl chloride) and other impurities.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is the preferred chromatographic method for the analysis of this compound due to the compound's polarity and potential thermal lability. A reversed-phase HPLC method is highly effective for this purpose. researchgate.net The separation is typically performed on a C18 stationary phase, which separates compounds based on their hydrophobicity. nih.govresearchgate.net A mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer allows for the efficient elution and separation of the target compound from related substances. researchgate.netresearchgate.net Detection is commonly achieved using a UV detector, as the benzene ring provides strong chromophoric activity. researchgate.net This method is crucial for quality control, allowing for accurate quantification of purity and the detection of isomeric impurities. nih.gov

Table 4: Representative HPLC Method for Analysis of Aryl Sulfonyl Chlorides

| Parameter | Condition | Reference |

| Column | Kromasil C18 | researchgate.netresearchgate.net |

| Mobile Phase | Acetonitrile (B52724):Water (60:40, v/v) | researchgate.netresearchgate.net |

| Flow Rate | 1.0 - 1.3 mL/min | researchgate.netresearchgate.net |

| Detection | UV at 215 nm | researchgate.netresearchgate.net |

| Temperature | Ambient | researchgate.net |

Gas Chromatography (GC) can also be employed, but it presents challenges due to the thermal sensitivity of sulfonyl chlorides, which can degrade in the high temperatures of the GC inlet and column. core.ac.uk If GC analysis is performed, it requires careful method development to minimize thermal decomposition. A short, narrow-bore capillary column with a non-polar or medium-polarity stationary phase might be used, along with a rapid temperature program and a split injection to minimize the sample's residence time in the hot injector. gcms.cz Flame Ionization Detection (FID) would be a suitable detection method. gcms.cz Due to the potential for degradation, HPLC is generally considered the more reliable technique for the quantitative analysis of this compound.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS, RP-UHPLC/MS/MS) for Complex Reaction Mixture Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex reaction mixtures containing this compound. ajrconline.orgchemijournal.com These techniques provide both qualitative and quantitative information, allowing for the identification and measurement of the target analyte, intermediates, and byproducts. nih.govsaspublishers.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. chemijournal.com While this compound itself may have limited thermal stability due to the sulfonyl chloride group, GC-MS analysis could be feasible, potentially after a derivatization step to enhance volatility and stability. core.ac.uk The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, and the mass spectrometer provides structural information by analyzing the mass-to-charge ratio of the ionized molecules and their fragments. nih.govmdpi.com

A typical GC-MS method for a derivatized analogue of this compound would involve the following parameters:

| Parameter | Value |

| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp. 50°C, ramp to 300°C at 10°C/min |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| This table represents typical starting parameters for method development and would require optimization for the specific analyte. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For non-volatile or thermally labile compounds like this compound, LC-MS/MS is the technique of choice. saspublishers.com It combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov A selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be developed for detecting sulfonyl chloride impurities. nih.gov

Reversed-Phase Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (RP-UHPLC/MS/MS)

RP-UHPLC/MS/MS offers faster analysis times and improved resolution compared to conventional HPLC. chromatographyonline.com This technique is particularly well-suited for analyzing complex mixtures from organic synthesis or biological matrices. The use of sub-2 µm particles in the UHPLC column allows for rapid and efficient separations. In the context of this compound, an RP-UHPLC/MS/MS method would likely employ a C18 column and a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid to improve ionization. nih.gov

A representative RP-UHPLC/MS/MS method for the analysis of a compound structurally similar to this compound is detailed below:

| Parameter | Value |

| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | 5% B to 95% B in 10 minutes |

| Ionization Source | Electrospray Ionization (ESI), negative or positive mode |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| This table represents a general method; specific parameters would need to be optimized. |

The MRM mode in tandem mass spectrometry provides exceptional selectivity by monitoring a specific precursor ion to product ion transition, which is highly characteristic of the analyte. nih.gov

Development of Derivatization Strategies for Enhanced Analytical Detection and Characterization

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. nih.gov For this compound, derivatization can be employed to enhance its detectability in both GC-MS and LC-MS analysis. rsc.org